![molecular formula C11H11NO B1324310 1,5-dimethyl-1H-indole-2-carbaldehyde CAS No. 883526-76-9](/img/structure/B1324310.png)
1,5-dimethyl-1H-indole-2-carbaldehyde
Overview
Description
“1,5-dimethyl-1H-indole-2-carbaldehyde” is a chemical compound with the molecular formula C11H11NO . It is an indole derivative, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
Indole derivatives are synthesized using various methods, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . The synthesis of “1,5-dimethyl-1H-indole-2-carbaldehyde” specifically is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “1,5-dimethyl-1H-indole-2-carbaldehyde” consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with two methyl groups attached at positions 1 and 5, and a carbaldehyde group attached at position 2 .
Chemical Reactions Analysis
Indole derivatives, including “1,5-dimethyl-1H-indole-2-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions easily .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including those related to 1,5-dimethyl-1H-indole-2-carbaldehyde, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be potent antiviral agents.
Anti-inflammatory Properties
The indole scaffold is known to possess anti-inflammatory activities. This makes indole derivatives valuable for the development of new medications aimed at treating inflammatory diseases. The specific substitution at the indole core, such as in 1,5-dimethyl-1H-indole-2-carbaldehyde, can enhance these properties .
Anticancer Applications
Indole derivatives have been recognized for their potential in cancer treatment. The indole core structure can mimic the structure of peptides and bind reversibly to enzymes, which can be exploited in the design of anticancer drugs. This includes the inhibition of human prostate cancer cells and other tumor types .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is another significant area of application. These compounds can be designed to target a broad spectrum of pathogenic bacteria and fungi, making them candidates for new antimicrobial drug development .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. The indole nucleus, as found in 1,5-dimethyl-1H-indole-2-carbaldehyde, is central to the synthesis of such plant hormones .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which could lead to treatments for neurodegenerative diseases. The modification of the indole structure, as seen in 1,5-dimethyl-1H-indole-2-carbaldehyde, can result in compounds with potential therapeutic benefits for neurological conditions .
Future Directions
properties
IUPAC Name |
1,5-dimethylindole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(7-13)12(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJJINMAAPHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629560 | |
Record name | 1,5-Dimethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-indole-2-carbaldehyde | |
CAS RN |
883526-76-9 | |
Record name | 1,5-Dimethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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